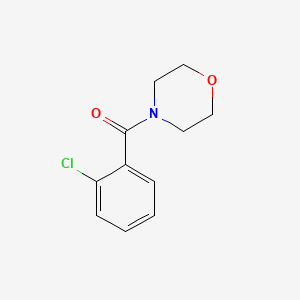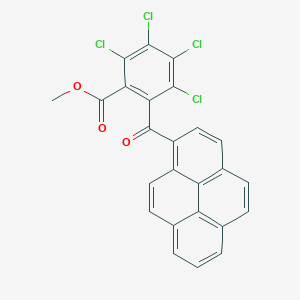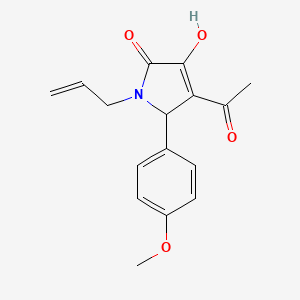![molecular formula C14H16N2O2S B4949430 methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B4949430.png)
methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with various biological systems in the body. In
作用机制
The mechanism of action of methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate is not fully understood. However, studies have shown that it interacts with various biological systems in the body, including the immune system and the nervous system. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has also been shown to have anti-inflammatory and antioxidant effects. It has also been studied for its potential use as an analgesic.
实验室实验的优点和局限性
One of the main advantages of methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate for lab experiments is its ability to interact with various biological systems in the body. This makes it a useful tool for studying the mechanisms of various diseases and conditions. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate. One area of interest is in the development of new anti-cancer therapies. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, and further research could lead to the development of new drugs that target this pathway. Another area of interest is in the development of new neuroprotective therapies for the treatment of Alzheimer's disease. Finally, research is needed to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues that may limit its use in scientific research.
合成方法
Methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,6-dimethyl-2-mercaptobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium methoxide. The resulting product is then treated with methyl iodide to yield methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate.
科学研究应用
Methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
属性
IUPAC Name |
methyl 2-(4,6-dimethylquinazolin-2-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8-5-6-12-11(7-8)9(2)15-14(16-12)19-10(3)13(17)18-4/h5-7,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZUFCCICURXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SC(C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B4949361.png)
![4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)
![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4949375.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4949382.png)
![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4949389.png)

![3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4949405.png)

![N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4949420.png)
![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4949425.png)

